molecular formula C23H20ClFN2 B12477846 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorobenzyl)methanamine

1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorobenzyl)methanamine

Cat. No.: B12477846
M. Wt: 378.9 g/mol
InChI Key: BYNFWECESRAKCE-UHFFFAOYSA-N
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Description

The compound ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[(4-FLUOROPHENYL)METHYL]AMINE is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[(4-FLUOROPHENYL)METHYL]AMINE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others . The chlorophenyl and fluorophenyl groups are then introduced through substitution reactions, often using reagents such as chloromethyl and fluoromethyl derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[(4-FLUOROPHENYL)METHYL]AMINE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[(4-FLUOROPHENYL)METHYL]AMINE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The chlorophenyl and fluorophenyl groups may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H20ClFN2

Molecular Weight

378.9 g/mol

IUPAC Name

N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]-1-(4-fluorophenyl)methanamine

InChI

InChI=1S/C23H20ClFN2/c24-22-7-3-1-5-18(22)15-27-16-19(21-6-2-4-8-23(21)27)14-26-13-17-9-11-20(25)12-10-17/h1-12,16,26H,13-15H2

InChI Key

BYNFWECESRAKCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)CNCC4=CC=C(C=C4)F)Cl

Origin of Product

United States

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